5'-Trifosfato de 2'-desoxiadenosina

Descripción general

Descripción

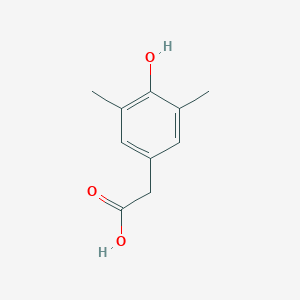

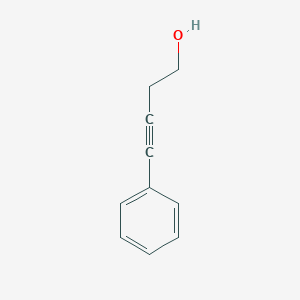

2’-Deoxyadenosine 5’-triphosphate is a nucleotide used in cells for DNA synthesis or replication. It consists of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues . This compound plays a crucial role as a substrate for DNA polymerases during DNA synthesis .

Aplicaciones Científicas De Investigación

2’-Deoxyadenosine 5’-triphosphate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2’-Deoxyadenosine 5’-triphosphate (dATP) is a naturally occurring small molecule nucleotide used in cells for DNA synthesis or replication . The primary target of dATP is DNA polymerase , an enzyme that synthesizes DNA molecules from their nucleotide building blocks .

Mode of Action

dATP acts as a substrate for DNA polymerase . It is incorporated into the growing DNA strand during replication, contributing to the formation of the phosphodiester bond that links each nucleotide in the DNA chain . dATP can also inhibit RNA through an inactive alpha4beta4 quaternary structure .

Biochemical Pathways

The action of dATP primarily affects the DNA synthesis pathway . As a substrate for DNA polymerase, dATP is crucial for the replication of the cell’s genetic material . This process is essential for cell division and growth.

Pharmacokinetics

It is known that datp is a naturally occurring molecule in cells and is involved in dna synthesis or replication . Therefore, its bioavailability is likely to be influenced by cellular mechanisms regulating nucleotide metabolism and DNA synthesis.

Result of Action

The incorporation of dATP into a growing DNA strand by DNA polymerase results in the extension of the DNA molecule , enabling genetic replication and cell division . High levels of datp can be toxic and result in impaired immune function, as datp acts as a noncompetitive inhibitor for the dna synthesis enzyme ribonucleotide reductase .

Análisis Bioquímico

Biochemical Properties

2’-Deoxyadenosine 5’-triphosphate serves as a substrate for a variety of polymerases, including DNA polymerases and reverse transcriptases . It is used in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques .

Cellular Effects

High levels of 2’-Deoxyadenosine 5’-triphosphate can be toxic and result in impaired immune function, as it acts as a noncompetitive inhibitor for the DNA synthesis enzyme ribonucleotide reductase .

Molecular Mechanism

2’-Deoxyadenosine 5’-triphosphate is used as a substrate by a variety of polymerases, including DNA polymerases and reverse transcriptases . It is involved in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques .

Temporal Effects in Laboratory Settings

2’-Deoxyadenosine 5’-triphosphate is soluble in water up to 75 mM . It is recommended to store the product under desiccating conditions at -20°C . The product can be stored for up to 12 months .

Metabolic Pathways

2’-Deoxyadenosine 5’-triphosphate is produced from DNA by the action of nuclease P1, adenylate kinase, and pyruvate kinase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’-Deoxyadenosine 5’-triphosphate can be synthesized enzymatically using DNA as the starting material. The process involves the action of nuclease P1, adenylate kinase, and pyruvate kinase . Additionally, chemical synthesis methods have been developed, including the use of thymidine and adenine as starting materials in recombinant Escherichia coli strains .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine 5’-triphosphate often involves large-scale enzymatic synthesis due to its efficiency and specificity. The use of overexpressed enzymes in Escherichia coli has been reported to improve the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes or chemical reagents.

Common Reagents and Conditions:

Oxidation Reagents: Chromium (VI), Fenton chemistry, and photoinduction with lumazine.

Substitution Reagents: Specific enzymes like DNA polymerases and reverse transcriptases.

Major Products:

Oxidation Products: Various oxidized nucleotides.

Substitution Products: Modified nucleotides used in DNA synthesis and repair.

Comparación Con Compuestos Similares

Adenosine triphosphate (ATP): Unlike 2’-Deoxyadenosine 5’-triphosphate, ATP contains a hydroxyl group at the 2’ position of the ribose sugar.

2’-Deoxycytidine 5’-triphosphate: Another nucleotide used in DNA synthesis, differing in the nucleobase attached to the deoxyribose.

2’-Deoxyguanosine 5’-triphosphate: Similar in structure but contains guanine as the nucleobase.

Uniqueness: 2’-Deoxyadenosine 5’-triphosphate is unique due to its specific role in DNA synthesis and its ability to inhibit ribonucleotide reductase at high concentrations, which is not observed with other similar nucleotides .

Propiedades

Número CAS |

1927-31-7 |

|---|---|

Fórmula molecular |

C10H20N5Na2O15P3 |

Peso molecular |

589.19 g/mol |

Nombre IUPAC |

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate |

InChI |

InChI=1S/C10H16N5O12P3.2Na.3H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;3*1H2/q;2*+1;;;/p-2/t5-,6+,7+;;;;;/m0...../s1 |

Clave InChI |

KRYMLUOGVRIMMH-WCSFAPAPSA-L |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+] |

SMILES canónico |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.O.O.O.[Na+].[Na+] |

Key on ui other cas no. |

67460-17-7 1927-31-7 |

Descripción física |

Solid |

Sinónimos |

2'-deoxyadenosine 5'-triphosphate 2'-deoxyadenosine triphosphate 2'-deoxyadenosine triphosphate, 14C-labeled 2'-deoxyadenosine triphosphate, monomagnesium salt 2'-deoxyadenosine triphosphate, P'-(32)P-labeled 2'-deoxyadenosine triphosphate, trisodium salt dATP cpd deoxy-ATP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CldATP impact ribonucleotide reductase activity?

A: CldATP is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis. This inhibitory effect leads to depletion of deoxyribonucleotide pools, further contributing to the inhibition of DNA synthesis. []

Q2: Does dATP play a role in apoptosis?

A: Yes, dATP can contribute to apoptosis. Similar to its analog, 2CdA-5'-triphosphate, dATP can activate caspase-3 in a cell-free system by cooperating with cytochrome c and Apaf-1. This activation of the caspase cascade is thought to be involved in the cytotoxic effects of these compounds, even in non-dividing cells. [, ]

Q3: Can dATP analogs impact RNA metabolism?

A: While dATP is primarily involved in DNA synthesis, certain adenosine analogs like 9-beta-D-arabinofuranosyladenine can affect RNA metabolism. This compound induces an S-phase block in cell cycles and does not alter total cellular RNA content. In contrast, analogs like 3'-deoxyadenosine and tubercidin cause a significant reduction in total cellular RNA. []

Q4: What is the molecular formula and weight of dATP?

A4: The molecular formula of dATP is C10H16N5O12P3, and its molecular weight is 491.18 g/mol.

Q5: What is the stability of dATP under various storage conditions?

A: Modified dATP analogs, like 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP) and 2′-deoxyadenosine-5′-O-(1-thiotriphosphate) (dATPαS), demonstrate high stability even after prolonged storage at 8°C. [, ]

Q6: How are modified dATP analogs used in research?

A: Modified dATP analogs like 8-azido-2'-deoxyadenosine 5'-triphosphate are utilized as photoaffinity labels to study DNA polymerase interactions. They are incorporated into DNA sequences, and upon UV irradiation, they form covalent bonds with nearby molecules, allowing researchers to identify and characterize DNA polymerase binding sites. [, ]

Q7: How is molecular modeling used to study dATP analogs?

A: Molecular modeling techniques, including docking studies, are used to understand how dATP analogs interact with their target molecules. For example, in the case of the photoprobe 2-[(4-azidophenacyl)thio]-2'-deoxyadenosine 5'-triphosphate, modeling was used to predict its binding site on the DNA polymerase I Klenow fragment. These studies help visualize interactions and predict the structural basis for their effects. []

Q8: How do structural modifications of dATP affect its interaction with DNA polymerases?

A: Modifications to the dATP molecule can significantly influence its interaction with DNA polymerases. For instance, introducing a methylene group between the alpha phosphorus and 5' oxygen of dATP results in analogs that are incorporated by DNA polymerase alpha and terminal deoxynucleotidyl transferase but not by other DNA polymerases or reverse transcriptases. []

Q9: Can you explain the effect of 2' modifications on dATP analog activity?

A: Modifying the 2' position of dATP analogs can significantly impact their ability to inhibit RNA polymerase. For example, 2'-modified analogs, such as 2'-amino-2'-deoxyadenosine 5'-triphosphate, are weak competitive inhibitors of their corresponding substrates. In contrast, 3'-modified analogs, such as 3'-amino-3'-deoxyadenosine 5'-triphosphate, show potent inhibitory effects. []

Q10: How is didanosine (ddI) metabolized in the body, and how does this relate to its antiviral activity?

A: Didanosine (ddI), a nucleoside analog, needs to be metabolized intracellularly to its active form, 2',3'-dideoxyadenosine 5'-triphosphate (ddATP), to exert its antiviral effect against HIV. The ratio of ddATP to its endogenous competitor, dATP, is crucial for its efficacy. []

Q11: What is the effect of 2-chloro-2'-deoxyadenosine (CldAdo) on lymphocytes?

A: CldAdo demonstrates potent cytotoxic effects against both dividing and non-dividing lymphocytes. It is particularly effective against cells with high deoxycytidine kinase and low deoxynucleotidase activity, leading to the accumulation of CldATP and subsequent DNA damage. [, ]

Q12: What analytical techniques are used to study dATP and its analogs?

A12: Various techniques are employed to study dATP and its analogs, including:

- High-resolution polyacrylamide gel electrophoresis: This technique is used to analyze the products of DNA synthesis reactions and determine the effects of dATP analogs on chain extension and polymerase pause sites. []

- HPLC: HPLC is utilized to isolate and quantify dATP analogs and their metabolites. []

- Radiolabeling: Radiolabeled dATP analogs, such as [3H]-labeled 2-[(4-azidophenacyl)thio]-2'-deoxyadenosine 5'-triphosphate, are used in photoaffinity labeling studies to track the interaction of the analog with its target molecule. []

- Fluorescence Spectroscopy: Fluorescent dATP analogs, such as 3'-anthraniloyl-2'-deoxyadenosine 5'-triphosphate, help study the interaction of these analogs with enzymes like adenylate cyclase. [, ]

- Potentiometric pH Titrations: This method allows for the determination of stability constants of metal ion complexes formed with dATP and other nucleotides. []

- CE with fluorescence detection: This method can be used to analyze ddATP by derivatizing it with a fluorescent tag like dansyl ethylenediamine, which allows for sensitive detection. []

Q13: Are there alternative nucleotides for the Pyrosequencing method, and what are their advantages?

A: Yes, 7-deaza-2′-deoxyadenosine-5′-triphosphate (c7dATP) is a viable alternative to 2′-deoxyadenosine-5′-O-(1-thiotriphosphate) (dATPαS) in Pyrosequencing. It demonstrates similar substrate specificity for luciferase while exhibiting reduced inhibitory effects on apyrase, leading to improved performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

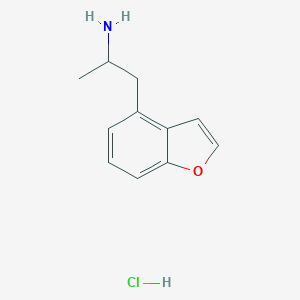

![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)